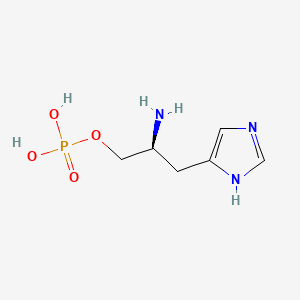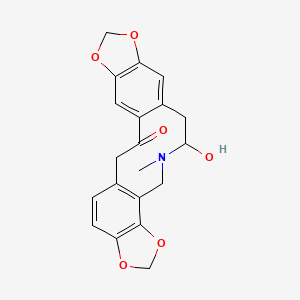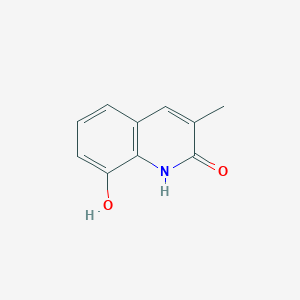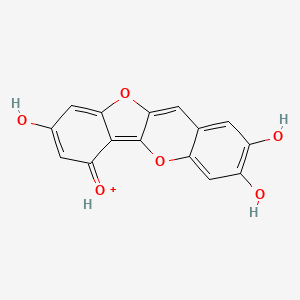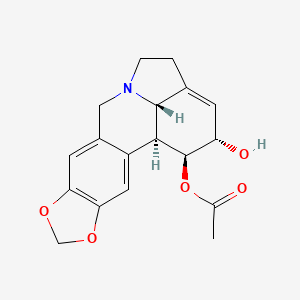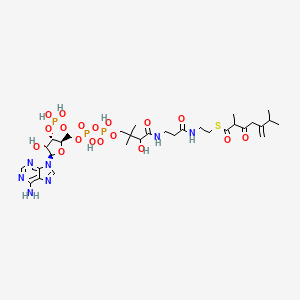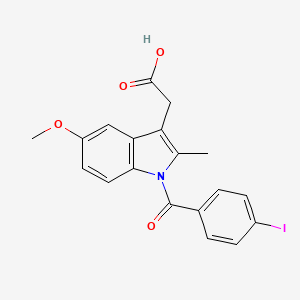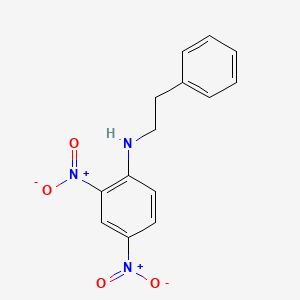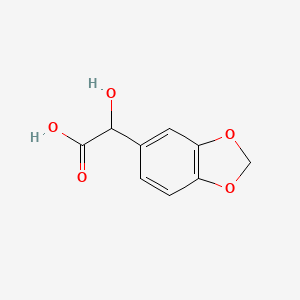
3,4-メチレンジオキシマンデル酸
概要
説明
科学的研究の応用
3,4-Methylenedioxymandelic acid is utilized in various scientific research fields:
Biology: Its role as a metabolite makes it significant in studying metabolic pathways and enzyme functions.
Medicine: It is used in the synthesis of pharmaceutical compounds and as an intermediate in drug development.
Industry: The compound is employed in the production of perfumes and cosmetics, particularly heliotropin.
作用機序
Target of Action
3,4-Methylenedioxymandelic acid is a metabolite . More research is needed to identify the specific molecular targets and their roles.
Mode of Action
It is known to be a metabolite
Biochemical Pathways
As a metabolite, it is likely involved in metabolic processes . .
Pharmacokinetics
As a metabolite, it is produced during metabolism
Result of Action
生化学分析
Biochemical Properties
3,4-Methylenedioxymandelic acid plays a significant role in biochemical reactions as a metabolite. It interacts with various enzymes and proteins, including those involved in metabolic pathways. For instance, it is known to interact with enzymes that facilitate its conversion into other metabolites . The nature of these interactions often involves the donation of a hydron to an acceptor, classifying it as a Bronsted acid .
Cellular Effects
The effects of 3,4-Methylenedioxymandelic acid on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the transcriptome and proteome of yeast cells under controlled conditions . This compound can alter the flux of metabolic pathways, thereby affecting the overall cellular function .
Molecular Mechanism
At the molecular level, 3,4-Methylenedioxymandelic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions are crucial for its role in metabolic control and cellular regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Methylenedioxymandelic acid can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, in vitro studies have demonstrated that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression . In vivo studies further support these findings, highlighting its potential for long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of 3,4-Methylenedioxymandelic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3,4-Methylenedioxymandelic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 3,4-Methylenedioxymandelic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s distribution can influence its overall activity and function within the cell .
Subcellular Localization
3,4-Methylenedioxymandelic acid is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This localization is essential for its involvement in various biochemical processes and cellular functions .
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Methylenedioxymandelic acid can be synthesized by reacting 1,2-methylenedioxybenzene with glyoxylic acid in the presence of a strong acid . The reaction is typically conducted in an aprotic organic solvent, with the addition of organic acids to facilitate the process . Another method involves using methyl dichloroacetate as a raw material, which reacts with sodium hydroxide or potassium hydroxide under microwave radiation to produce glyoxylic acid. This glyoxylic acid then reacts with 1,2-methylenedioxybenzene under microwave radiation to yield 3,4-methylenedioxymandelic acid .
Industrial Production Methods: The industrial production of 3,4-methylenedioxymandelic acid follows similar synthetic routes, with optimization for large-scale production. The use of microwave radiation and strong acids in an aprotic solvent system is common in industrial settings to ensure high yield and purity .
化学反応の分析
Types of Reactions: 3,4-Methylenedioxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methylenedioxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Results in substituted aromatic compounds.
類似化合物との比較
Mandelic Acid: The parent compound, differing by the absence of the methylenedioxy group.
3,4-Methylenedioxyphenylacetic Acid: Similar structure but with an acetic acid group instead of a mandelic acid group.
Piperonal: Contains the methylenedioxy group but lacks the carboxylic acid functionality.
Uniqueness: 3,4-Methylenedioxymandelic acid is unique due to its combination of the methylenedioxy group and the mandelic acid structure, which imparts distinct chemical reactivity and biological roles .
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUJFRCEPFNVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950431 | |
| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27738-46-1 | |
| Record name | 3′,4′-Methylenedioxymandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27738-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-(Methylenedioxy)mandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027738461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-hydroxy-1,3-benzodioxole-5-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-(METHYLENEDIOXY)MANDELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZYA58BQJ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic route to produce 3,4-Methylenedioxymandelic acid?
A1: 3,4-Methylenedioxymandelic acid (DMA) can be synthesized through a reaction between glyoxylic acid and 1,2-methylenedioxybenzene []. This reaction is typically catalyzed by sulfuric acid and requires optimization of parameters such as temperature, sulfuric acid concentration, feeding ratio of reactants, and reaction time to maximize yield and selectivity [].
Q2: How is 3,4-Methylenedioxymandelic acid structurally characterized?
A2: While the provided abstracts do not delve into specific spectroscopic data, they mention that the purified 3,4-Methylenedioxymandelic acid was characterized using melting range, elemental analysis, HNMR, and IR spectra []. This indicates that these techniques were employed to confirm its structure and purity.
Q3: What is the significance of 3,4-Methylenedioxymandelic acid in organic synthesis?
A3: 3,4-Methylenedioxymandelic acid serves as a crucial intermediate in the synthesis of piperonal [, , ]. Piperonal, also known as heliotropin, is a valuable fragrance compound used in various industries.
Q4: Can you describe the role of 3,4-Methylenedioxymandelic acid in piperonal synthesis?
A4: 3,4-Methylenedioxymandelic acid undergoes oxidative decarboxylation to produce piperonal [, ]. This reaction can be achieved using dilute nitric acid as the oxidizing agent, with sodium nitrite as an initiator and sulfuric acid as a catalyst []. Alternatively, a more environmentally friendly approach utilizes oxygen to partially substitute nitric acid, with nitric acid acting as a catalyst in this process [].
Q5: Has 3,4-Methylenedioxymandelic acid been investigated for enantioselective separations?
A5: Yes, 3,4-Methylenedioxymandelic acid, along with other mandelic acids, has been successfully resolved using a chiral stationary phase (CSP) based on 1,2,3-triazolo-linked quinine tert-butyl carbamate []. This CSP demonstrates high enantioselectivity for these compounds, enabling efficient separation of their enantiomers [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
